molecular formula C23H14Cl3NO2 B12495816 4-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide

4-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide

Cat. No.: B12495816
M. Wt: 442.7 g/mol
InChI Key: SVMJKXGZCOKCNQ-UHFFFAOYSA-N
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Description

4-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide is an organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide typically involves a series of organic reactions. One common method includes the following steps:

    Nitration: The starting material, naphthalene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Chlorination: The amine group is chlorinated to form the desired chloronaphthalene derivative.

    Coupling Reaction: The chloronaphthalene derivative is coupled with 4-chlorobenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the aromatic rings.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of hydroxylated or hydrogenated products, respectively.

Scientific Research Applications

4-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies to understand its interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1-methylcyclohexyl)aniline
  • 4-chloro phenyl benzyl ether
  • 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

Uniqueness

4-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide is unique due to its specific arrangement of chlorine atoms and the presence of a naphthalene moiety

Properties

Molecular Formula

C23H14Cl3NO2

Molecular Weight

442.7 g/mol

IUPAC Name

4-chloro-N-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyphenyl]benzamide

InChI

InChI=1S/C23H14Cl3NO2/c24-16-8-5-15(6-9-16)23(28)27-17-10-12-20(19(25)13-17)29-21-11-7-14-3-1-2-4-18(14)22(21)26/h1-13H,(H,27,28)

InChI Key

SVMJKXGZCOKCNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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